molecular formula C9H12OS B7996140 2-n-Propoxythiophenol

2-n-Propoxythiophenol

Cat. No.: B7996140
M. Wt: 168.26 g/mol
InChI Key: QWMLZTMIRVEOIY-UHFFFAOYSA-N
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Description

2-n-Propoxythiophenol is a chemical compound that belongs to the class of thiophenols, which are aromatic compounds containing a thiol group attached to a benzene ring. Thiophenols are known for their distinctive odor and are used in various chemical applications. This compound, in particular, has a propoxy group attached to the thiophenol structure, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-n-Propoxythiophenol typically involves the introduction of a propoxy group to the thiophenol structure. One common method is the nucleophilic substitution reaction where a thiophenol reacts with a propyl halide in the presence of a base. The reaction conditions often include:

    Reagents: Thiophenol, propyl halide (e.g., propyl bromide), and a base (e.g., sodium hydroxide or potassium carbonate).

    Solvent: An organic solvent such as ethanol or acetone.

    Temperature: The reaction is usually carried out at elevated temperatures to facilitate the nucleophilic substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-n-Propoxythiophenol can undergo various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can be reduced to form thiolates.

    Substitution: The propoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, sodium hypochlorite, or potassium permanganate.

    Reducing Agents: Lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Alkyl halides, acyl chlorides, or sulfonyl chlorides.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Thiolates.

    Substitution: Various substituted thiophenols depending on the reagents used.

Scientific Research Applications

2-n-Propoxythiophenol has several applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials, such as corrosion inhibitors and organic semiconductors.

Mechanism of Action

The mechanism of action of 2-n-Propoxythiophenol depends on its specific application. In biological systems, the thiol group can interact with various molecular targets, such as enzymes or receptors, through thiol-disulfide exchange reactions. This interaction can modulate the activity of the target proteins and influence cellular pathways.

Comparison with Similar Compounds

2-n-Propoxythiophenol can be compared with other thiophenols and propoxy-substituted compounds. Similar compounds include:

    Thiophenol: The parent compound without the propoxy group.

    2-n-Butoxythiophenol: A similar compound with a butoxy group instead of a propoxy group.

    2-n-Methoxythiophenol: A similar compound with a methoxy group instead of a propoxy group.

The uniqueness of this compound lies in its specific propoxy substitution, which can influence its reactivity and applications compared to other thiophenols.

Properties

IUPAC Name

2-propoxybenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12OS/c1-2-7-10-8-5-3-4-6-9(8)11/h3-6,11H,2,7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWMLZTMIRVEOIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC=C1S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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